molecular formula C22H18Cl2N4 B11041677 (5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline

(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline

Cat. No.: B11041677
M. Wt: 409.3 g/mol
InChI Key: FOISYPNWBJFEEO-FOWTUZBSSA-N
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Description

“(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The core structure consists of a hexahydrotriazoloquinazoline scaffold.
  • The substituents include a chlorobenzylidene group and a chlorophenyl group.
  • The (5E)-5 in the name indicates the presence of a double bond (E configuration) between the two aromatic rings.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:

  • Heterocyclization Approach

    • One common route involves the heterocyclization of appropriate precursors. For example, starting from a 2-aminobenzylamine derivative and a chloro-substituted benzaldehyde, the hexahydrotriazoloquinazoline ring system can be formed via cyclization reactions.
    • The double bond formation (E configuration) occurs during this process.
  • Multicomponent Reactions (MCRs)

    • MCRs offer efficient ways to construct complex molecules. In the case of our compound, MCRs involving amines, aldehydes, and isocyanides can lead to the desired product.

Industrial Production

While industrial-scale production details are proprietary, pharmaceutical companies often optimize synthetic routes for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity

The compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the substituents.

    Reduction: Reduction reactions may alter the double bond or reduce functional groups.

    Substitution: Substituents can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can achieve reduction.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace halogens.

Major Products

The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isomers and diastereomers may form.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

    Hexahydrotriazoloquinazolines: Explore compounds with similar scaffolds.

    Chlorobenzylidene Derivatives: Investigate other compounds containing this functional group.

: Example reference (not real) : Another example reference (also not real)

Properties

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

(5E)-9-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline

InChI

InChI=1S/C22H18Cl2N4/c23-17-8-4-14(5-9-17)12-16-2-1-3-19-20(16)27-22-25-13-26-28(22)21(19)15-6-10-18(24)11-7-15/h4-13,21H,1-3H2,(H,25,26,27)/b16-12+

InChI Key

FOISYPNWBJFEEO-FOWTUZBSSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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